Isopropyl b-D-thioglucuronide sodium salt

Catalog No.
S979069
CAS No.
208589-93-9
M.F
C9H15NaO6S
M. Wt
274.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl b-D-thioglucuronide sodium salt

CAS Number

208589-93-9

Product Name

Isopropyl b-D-thioglucuronide sodium salt

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate

Molecular Formula

C9H15NaO6S

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1

InChI Key

KBUAMHFDNNUCET-LTTPZWNQSA-M

SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]

Enhancing β-D-Glucuronidase Assays

The primary application of Isopropyl β-D-thioglucuronide sodium salt lies in its ability to enhance the sensitivity of assays measuring β-D-glucuronidase activity. β-D-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from various molecules.

Isopropyl β-D-thioglucuronide sodium salt acts as a substrate for β-D-glucuronidase. When the enzyme cleaves the Isopropyl β-D-thioglucuronide sodium salt molecule, it releases a product that can be easily detected using various methods, such as spectrophotometry or fluorometry. This allows researchers to measure the activity of β-D-glucuronidase in a sample.

According to a product description from Santa Cruz Biotechnology, Isopropyl β-D-thioglucuronic acid induces β-D-glucuronidase expression in E. coli. This means it can increase the overall level of the enzyme in the bacteria, leading to a more sensitive assay [].

This compound is a salt formed by the reaction of isopropyl β-D-thioglucuronic acid with sodium hydroxide. It is a derivative of glucuronic acid, a naturally occurring sugar molecule involved in detoxification processes within the body []. The specific origin of this synthetic compound is not readily available in scientific literature. However, its significance lies in its ability to serve as a substrate for enzymes involved in glucuronidation.


Molecular Structure Analysis

The key feature of the molecule is the β-D-thioglucuronic acid moiety. It consists of a six-membered sugar ring structure with a hydroxyl group at the beta position (β) replaced by a thiol group (SH). An isopropyl group (CH(CH3)2) is attached to the first carbon atom of the ring. The sodium cation (Na+) balances the negative charge arising from the deprotonated carboxylic acid group on the glucuronic acid [].


Chemical Reactions Analysis

The primary scientific interest in Isopropyl b-D-thioglucuronide sodium salt lies in its role as a substrate for glucuronyl transferases (UGTs) - enzymes responsible for the glucuronidation process. Glucuronidation involves conjugation of various endogenous and exogenous compounds with glucuronic acid, facilitating their excretion through urine or bile [].

The specific reaction involving Isopropyl b-D-thioglucuronide sodium salt as a substrate can be represented as follows:

Isopropyl β-D-Thioglucuronic acid sodium salt + UDP-Glucuronic acid → Isopropyl β-D-Thioglucuronide + UDP (Equation 1) []

Here, UDP-glucuronic acid acts as the donor molecule, transferring the glucuronic acid moiety to the isopropyl group, resulting in the formation of Isopropyl β-D-thioglucuronide and uridine diphosphate (UDP).

As mentioned earlier, Isopropyl b-D-thioglucuronide sodium salt serves as a substrate for UGTs. These enzymes play a crucial role in detoxification by facilitating the conjugation of various lipophilic (fat-soluble) compounds with glucuronic acid, making them more water-soluble and readily excretable [].

The specific mechanism of action of UGTs involves the formation of a covalent bond between the glucuronic acid moiety and a suitable functional group on the target molecule. Isopropyl b-D-thioglucuronide sodium salt helps researchers study the activity and specificity of UGTs by providing a model substrate for these enzymes [].

Dates

Modify: 2023-08-16

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